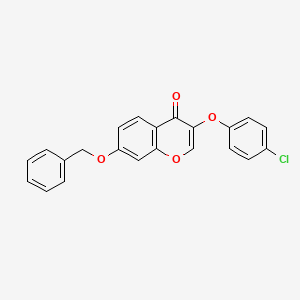
7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one, also known as 4H-chromen-4-one, is a synthetic compound with a molecular formula of C24H17ClO4. It is a member of the coumarin family and is commonly used in scientific research for its potential therapeutic properties.
Scientific Research Applications
7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. Moreover, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, it has been shown to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one is its versatility. It can be easily synthesized and modified to generate analogs with improved pharmacological properties. Moreover, it has a relatively low toxicity profile and can be used at high concentrations without causing significant adverse effects. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one. One of the main areas of interest is the development of more potent and selective analogs with improved pharmacological properties. Moreover, the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation. Additionally, the role of this compound in modulating the gut microbiome and its potential use as a prebiotic or probiotic agent is an emerging area of research.
Synthesis Methods
The synthesis of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one involves the condensation of 4-chlorophenol with benzaldehyde and malonic acid in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the desired compound. The synthesis method is relatively straightforward and has been optimized for high yields and purity.
properties
IUPAC Name |
3-(4-chlorophenoxy)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4/c23-16-6-8-17(9-7-16)27-21-14-26-20-12-18(10-11-19(20)22(21)24)25-13-15-4-2-1-3-5-15/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMYYWPJULBZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

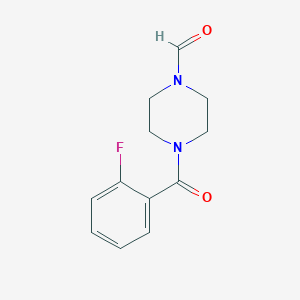

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
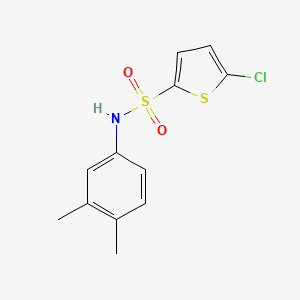

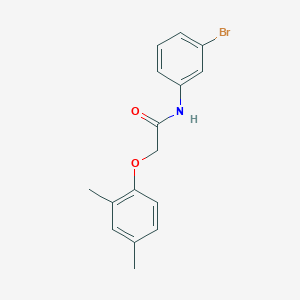
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)
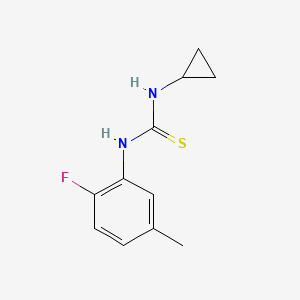
![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)

![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
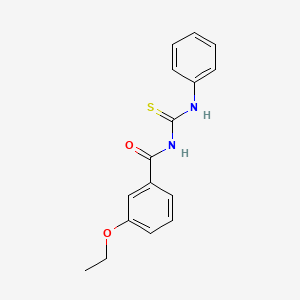
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)